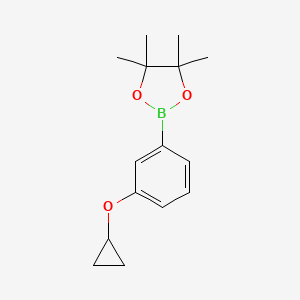

2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1035690-24-4

Cat. No.: VC2840866

Molecular Formula: C15H21BO3

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035690-24-4 |

|---|---|

| Molecular Formula | C15H21BO3 |

| Molecular Weight | 260.14 g/mol |

| IUPAC Name | 2-(3-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-6-5-7-13(10-11)17-12-8-9-12/h5-7,10,12H,8-9H2,1-4H3 |

| Standard InChI Key | QRRJFVBHNJSHKB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CC3 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is registered in the PubChem database with the identifier CID 57467635. The compound was first entered into chemical databases on August 8, 2012, with the most recent modification to its record occurring on February 22, 2025 . This organoboron compound is also known by several synonyms including 3-Cyclopropoxyphenylboronic acid pinacol ester, (3-Cyclopropoxyphenyl)boronic acid pinacol ester, and the CAS registry number 1035690-24-4 .

Molecular Structure and Properties

The molecular structure of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a phenyl ring with a cyclopropoxy substituent at the 3-position and a boronic acid group (protected as a pinacol ester) attached directly to the phenyl ring. The compound has a molecular weight of 260.14 g/mol as computed by PubChem 2.1 .

The structural components can be broken down as follows:

-

A phenyl ring serving as the core structure

-

A cyclopropoxy group (-O-cyclopropyl) at the meta (3) position of the phenyl ring

-

A boronic acid moiety protected with a pinacol group, forming the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system

This molecular architecture combines the unique spatial and electronic properties of the cyclopropyl ring with the synthetic versatility of boronic acid derivatives.

The preparation of stock solutions for laboratory use can be calculated based on the compound's molecular weight. The following table provides a reference guide for preparing various concentrations of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane solutions:

| Concentration | Volume required for: | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.84 mL | 19.22 mL | 38.44 mL |

| 5 mM | 0.77 mL | 3.84 mL | 7.69 mL |

| 10 mM | 0.38 mL | 1.92 mL | 3.84 mL |

This calculation methodology follows similar principles to those used for related boronic ester compounds , adjusted for the specific molecular weight of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several methodologies based on established procedures for related cyclopropyl and cyclopropoxy boronic acid derivatives. One relevant synthetic strategy is described by Spencer et al., involving a one-pot, three-step procedure for preparing cyclopropyl boronic acid pinacol esters from propargylic silyl ethers .

This approach utilizes Schwartz's Reagent (zirconocene hydrochloride) in a catalytic hydroboration followed by Lewis acid-mediated cyclization. While this specific method was developed for direct cyclopropyl-substituted boronates, the principles could be adapted for the synthesis of cyclopropoxy derivatives with appropriate modifications .

Alternative Synthetic Pathways

Another potential synthetic route could involve:

-

Preparation of 3-hydroxyphenylboronic acid pinacol ester as a key intermediate

-

O-alkylation with an appropriate cyclopropyl halide or tosylate to introduce the cyclopropoxy group

-

Purification and isolation of the target compound

Additional approaches might leverage the reactivity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane or HBpin) in hydroboration reactions with appropriately functionalized alkenes or alkynes in the presence of transition metal catalysts . These reactions are particularly valuable for forming carbon-boron bonds in a regioselective manner.

Applications in Research and Development

Synthetic Utility

The primary value of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its potential as a building block for organic synthesis. Boronic acid pinacol esters serve as versatile intermediates in various transformation reactions, most notably:

-

Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

-

Chan-Lam coupling for carbon-heteroatom bond formation

-

Oxidation reactions to introduce hydroxyl groups

-

Conversion to other functional groups through boronate intermediates

The presence of the cyclopropoxy group at the meta position introduces specific electronic and steric properties that can influence the reactivity pattern and provide access to unique structural motifs in target molecules. These characteristics make the compound valuable in the synthesis of complex organic molecules with specific substitution patterns.

Research Challenges and Future Directions

Current Knowledge Gaps

Several important aspects of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remain underexplored:

These knowledge gaps present opportunities for further research to expand our understanding of this compound and its potential applications.

Emerging Research Opportunities

Future research directions for 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane might include:

-

Development of improved and scalable synthetic routes with higher yields and purity

-

Exploration of its reactivity in novel cross-coupling reactions, particularly those involving challenging substrates

-

Investigation of potential applications in photoredox catalysis, where boronic esters have shown promising results

-

Computational studies to predict and rationalize reactivity patterns

-

Structure-activity relationship studies if biological activity is identified

Additionally, comparison with related compounds such as 2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could provide valuable insights into how the position of the cyclopropoxy substituent influences the compound's properties and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume